molecular formula C16H18ClNO B188310 4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol CAS No. 6430-25-7

4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol

Cat. No. B188310
CAS RN: 6430-25-7
M. Wt: 275.77 g/mol
InChI Key: DPJCVCFHQDYLAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol is a chemical compound that is used in scientific research for its various biochemical and physiological effects. It is a phenol derivative that is commonly referred to as "4-CDEP". This compound has been synthesized using various methods and has been studied for its mechanism of action and potential applications in different fields.

Mechanism Of Action

The mechanism of action of 4-CDEP is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Additionally, it has been shown to bind to the beta-amyloid protein, which is involved in the formation of plaques in the brain that are characteristic of Alzheimer's disease.

Biochemical And Physiological Effects

4-CDEP has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. Additionally, it has been shown to reduce the levels of beta-amyloid protein in the brain, which may help to prevent the formation of plaques that are characteristic of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 4-CDEP in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been shown to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of using 4-CDEP is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 4-CDEP. One potential direction is to further investigate its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. Additionally, more research is needed to fully understand its mechanism of action and to identify its potential targets in the body. Finally, future studies may investigate the potential use of 4-CDEP in combination with other compounds for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-CDEP involves the reaction of 4-chloro-2-nitrophenol with 3,4-dimethylaniline in the presence of sodium hydride. The resulting product is then reduced using palladium on carbon to obtain 4-CDEP. This synthesis method has been used by researchers to obtain pure and high-quality 4-CDEP for their experiments.

Scientific Research Applications

4-CDEP has been used in various scientific research studies due to its potential applications in different fields. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease.

properties

CAS RN

6430-25-7

Product Name

4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol

Molecular Formula

C16H18ClNO

Molecular Weight

275.77 g/mol

IUPAC Name

4-chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol

InChI

InChI=1S/C16H18ClNO/c1-10-4-6-14(8-11(10)2)18-12(3)15-9-13(17)5-7-16(15)19/h4-9,12,18-19H,1-3H3

InChI Key

DPJCVCFHQDYLAA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(C)C2=C(C=CC(=C2)Cl)O)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(C)C2=C(C=CC(=C2)Cl)O)C

Origin of Product

United States

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